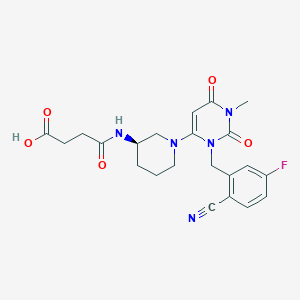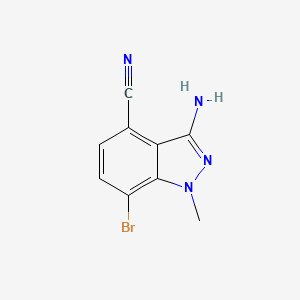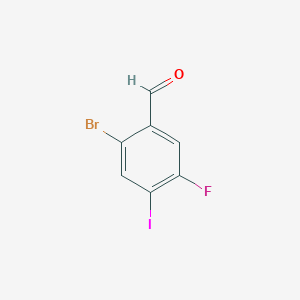
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol: is a chemical compound with the molecular formula C21H13F9OSi and a molecular weight of 480.4 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further bonded to a silanol group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol typically involves the reaction of trifluoromethyl-substituted phenyl compounds with silicon-based reagents. One common method involves the use of trifluoromethylphenyl Grignard reagents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanones.
Reduction: Reduction reactions can convert the silanol group to silane.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones, while substitution reactions can produce various trifluoromethyl-substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals that require high membrane permeability .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its stability and resistance to harsh conditions make it suitable for applications in extreme environments .
Mechanism of Action
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function. The silanol group can also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is unique due to the presence of both trifluoromethyl and silanol groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
6317-80-2 |
|---|---|
Molecular Formula |
C21H13F9OSi |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
hydroxy-bis[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C21H13F9OSi/c22-19(23,24)13-7-9-16(10-8-13)32(31,17-5-1-3-14(11-17)20(25,26)27)18-6-2-4-15(12-18)21(28,29)30/h1-12,31H |
InChI Key |
BCLCWOAOLZFBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)







![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)


